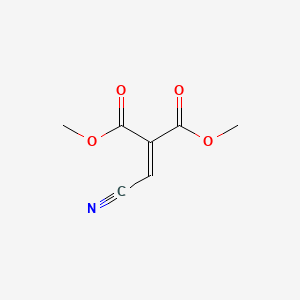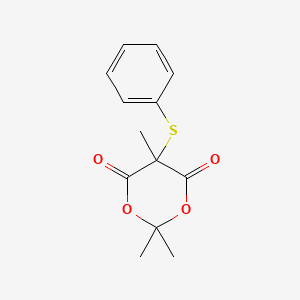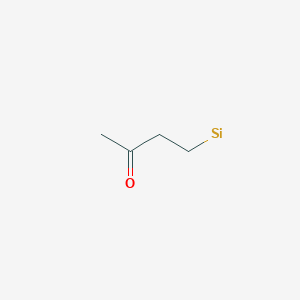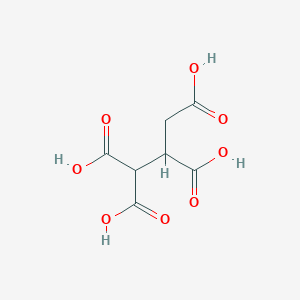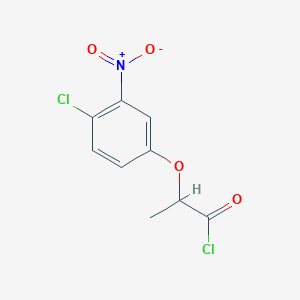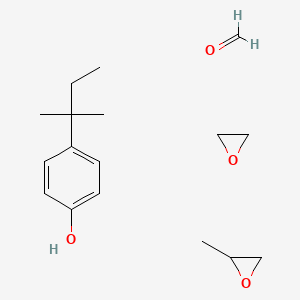
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with dimethoxymethyl and trimethyl groups
Preparation Methods
The synthesis of 6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the alkylation of a cyclohexene derivative with dimethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxymethyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Scientific Research Applications
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving cyclohexene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can undergo hydrolysis to form reactive intermediates that interact with these targets, leading to various biological effects. The cyclohexene ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene can be compared with similar compounds such as dimethoxymethane and other cyclohexene derivatives. Unlike dimethoxymethane, which is a simple acetal, this compound has a more complex structure that offers additional functionalization possibilities. Similar compounds include:
Dimethoxymethane: A simple acetal used as a solvent and reagent in organic synthesis.
Cyclohexene: A basic hydrocarbon used as a starting material for various chemical reactions.
Trimethylcyclohexene: A derivative of cyclohexene with three methyl groups, used in the synthesis of specialty chemicals.
Properties
CAS No. |
64245-41-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C12H22O2/c1-9-7-6-8-12(2,3)10(9)11(13-4)14-5/h7,10-11H,6,8H2,1-5H3 |
InChI Key |
MHVQUKHXRUDODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1C(OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

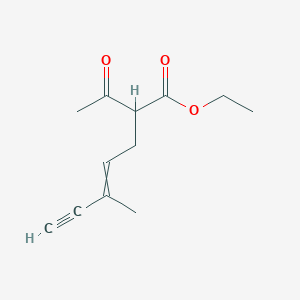

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
